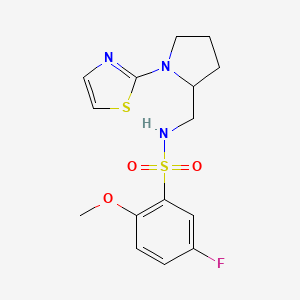

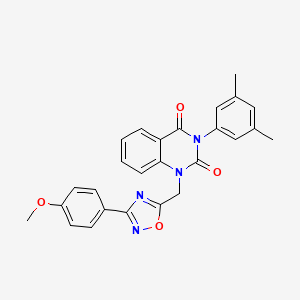

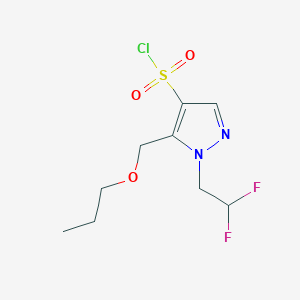

![molecular formula C21H20Cl2N2O3S B2367135 4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide CAS No. 314076-24-9](/img/structure/B2367135.png)

4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide” is a benzamide derivative with a naphthalene group and a bis(2-chloroethyl)sulfamoyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzamide), a naphthalene group, and a bis(2-chloroethyl)sulfamoyl group . The presence of these functional groups could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación

Impact of Chemical Warfare Agents on Health

A review focused on sulfur mustard [bis(2-chloroethyl) sulphide], a vesicant chemical warfare agent, highlights its alkylation effects on DNA and proteins, generating free radicals leading to toxicity in exposed areas. The study discusses potential salvage mechanisms through which melatonin could neutralize toxic damage induced by sulfur mustard, including radical scavenging and modulation of epigenetic mechanisms, suggesting a need for further research in vitro and controlled trials (Romero et al., 2020).

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, with their extensive potential in medicinal applications, have seen some derivatives enter clinical trials as anticancer agents. The large π-deficient conjugated planar structure of naphthalimides allows interaction with biological molecules, showing promise in artificial ion receptors, fluorescent probes, cell imaging agents, and various drug developments for diseases like cancer, bacterial, fungal, and viral infections (Gong et al., 2016).

Metal Complexes with Sulfur-Bridged Ligands

Research into metal complexes using sulfur-bridged bis-pyridine ligands, such as 4,4′-dipyridyldisulfide, demonstrates structural diversity in macrocycles, zigzags, helices, and rhomboids. The twisted structure and axial chirality of the ligand contribute to diverse structural forms and guest inclusion properties, underscoring the potential for chemical innovation and applications in various fields (Horikoshi & Mochida, 2006).

Sulfonamide Inhibitors in Medicinal Chemistry

Sulfonamide compounds are highlighted for their significant role as synthetic bacteriostatic antibiotics and their presence in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility extends to the treatment of a broad range of conditions such as cancer, glaucoma, and inflammation, demonstrating the broad applicability of sulfonamide frameworks in drug development (Gulcin & Taslimi, 2018).

Mecanismo De Acción

The mechanism of action would depend on the specific application of this compound. For example, some benzamide derivatives have biological activity and can act as enzyme inhibitors.

Propiedades

IUPAC Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O3S/c22-12-14-25(15-13-23)29(27,28)18-10-8-17(9-11-18)21(26)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESVCUYLESNFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

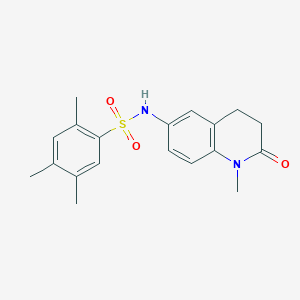

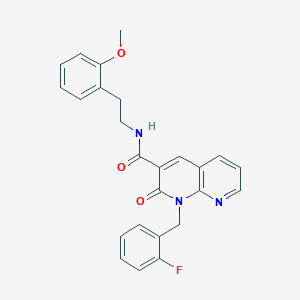

![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)

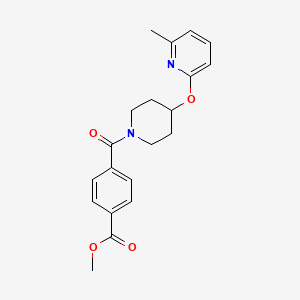

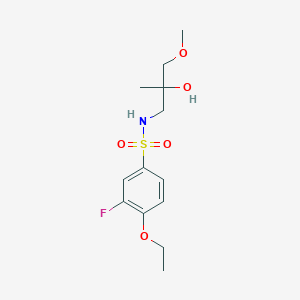

![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)

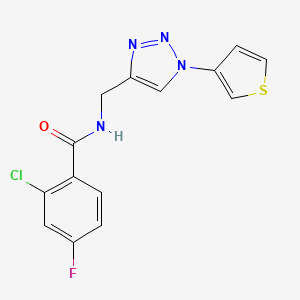

![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)